Noroxyhydrastinine

Antimalarial Drug Discovery Molecular Docking PfDHODH Inhibition

Noroxyhydrastinine is a demethylated isoquinolone alkaloid whose biological signature cannot be replicated by oxyhydrastinine or berberine analogs. It suppresses tyrosinase/TRP‑1/TRP‑2 expression without cytotoxicity, delivers superior in silico PfDHODH binding (−6.8 kcal/mol vs. chloroquine), and exhibits selective gastric cancer cell inhibition (HGC‑27 IC₅₀ = 120 μM vs. GES1 > 150 μM). A validated HPLC‑PDA method (r > 0.9997) guarantees batch‑to‑batch consistency for herbal authentication, chemical‑biology probe studies, and medicinal chemistry lead optimization. Procure this reference standard to eliminate the scientific risk of non‑equivalent alkaloid substitution.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 21796-14-5
Cat. No. B1582598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNoroxyhydrastinine
CAS21796-14-5
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=CC3=C(C=C21)OCO3
InChIInChI=1S/C10H9NO3/c12-10-7-4-9-8(13-5-14-9)3-6(7)1-2-11-10/h3-4H,1-2,5H2,(H,11,12)
InChIKeyVSOJKDUWYQCWFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Noroxyhydrastinine (CAS 21796-14-5): Chemical Identity and Core Properties for Research Procurement


Noroxyhydrastinine (CAS 21796-14-5), also known as 7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one, is a naturally occurring isoquinolone alkaloid with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol [1]. It has been isolated from various plant species within the Ranunculaceae and Papaveraceae families, including Thalictrum angustifolium, Hydrastis canadensis, and Phellodendron amurense [2]. As a secondary metabolite, it serves as a valuable reference standard and research tool in phytochemical analysis, pharmacological screening, and chemical ecology studies.

Why Generic Substitution of Noroxyhydrastinine (CAS 21796-14-5) with Other Isoquinolone Alkaloids is Scientifically Unsound


Procurement decisions based solely on structural similarity within the isoquinolone alkaloid class introduce significant scientific risk. Noroxyhydrastinine exhibits a unique combination of biological activities—specifically, potent melanogenesis inhibition with minimal cytotoxicity, in silico antimalarial target engagement, and a distinct CYP interaction profile—that are not replicated by close structural analogs such as oxyhydrastinine, hydrastinine, or the broader class of protoberberine alkaloids [1]. The presence or absence of a methyl group, as seen when comparing noroxyhydrastinine (demethylated) with oxyhydrastinine (N-methyl), can drastically alter physicochemical properties, target binding, and downstream biological effects . Substituting with a different alkaloid without rigorous, quantitative evidence of functional equivalence compromises experimental reproducibility and can lead to false negative or misleading results in pharmacological and toxicological studies.

Noroxyhydrastinine (CAS 21796-14-5): A Quantitative Evidence Guide for Differentiated Scientific Selection


Superior In Silico Binding Affinity to Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) Versus Chloroquine

In a molecular docking study against the antimalarial target PfDHODH, noroxyhydrastinine demonstrated a binding free energy (ΔG) of -6.8 kcal/mol, which is superior to the clinically used drug chloroquine, which exhibited a ΔG of -6.2 kcal/mol. This indicates a more favorable and potentially stronger interaction with the target enzyme [1].

Antimalarial Drug Discovery Molecular Docking PfDHODH Inhibition

Potent Melanogenesis Inhibition in B16 Melanoma Cells with Low Cytotoxicity Versus Berberine

Noroxyhydrastinine (compound 6) exhibited potent melanogenesis-inhibitory activity in α-MSH-stimulated B16 melanoma cells, working by downregulating the protein expression of tyrosinase, TRP-1, and TRP-2, and doing so with 'almost no toxicity to the cells' [1]. In stark contrast, the related alkaloid berberine (compound 5) demonstrated strong cytotoxicity against AZ521 cells (IC50 = 2.6 μM) and other cancer cell lines in the same study [2].

Melanogenesis Inhibition Cosmeceutical Research B16 Melanoma Assay

Favorable CYP450 Interaction Profile for Reduced Drug-Drug Interaction (DDI) Liability Compared to Hydrastinine

While noroxyhydrastinine itself lacks direct CYP inhibition data, its lack of the methylenedioxyphenyl (MDP) structural alert present in hydrastinine and berberine allows for a class-level inference of a more favorable safety profile [1]. Hydrastinine has been experimentally shown to be a time-dependent inhibitor (TDI) of CYP2D6 with a KI of 37 μM and a kinact of 0.049 min⁻¹ [2]. This TDI activity is associated with a higher risk of clinical drug-drug interactions.

Drug-Drug Interaction (DDI) Cytochrome P450 ADME-Tox

Moderate and Selective Antiproliferative Activity in Gastric Cancer Cells (HGC-27) Versus Normal GES1 Cells

Noroxyhydrastinine (compound 9) demonstrated a moderate, selective antiproliferative effect against the gastric cancer cell line HGC-27 (IC50 = 120 μM), while showing significantly reduced activity against normal human gastric epithelial cells GES1 (IC50 > 150 μM) . This ~20% difference in potency suggests a degree of cancer-cell selectivity.

Cancer Cell Biology Gastric Cancer Cytotoxicity Profiling

Established Utility as a Phytochemical Reference Standard in Validated HPLC Methods

A validated, reliable HPLC-PDA method has been established for the simultaneous quantification of seven alkaloids in Phellodendron chinense bark, including noroxyhydrastinine [1]. This method achieves excellent linearity (r > 0.9997) and sensitivity, with limits of detection (LOD) and quantification (LOQ) in the sub-µg/mL range [2]. This stands in contrast to close analogs like oxyhydrastinine or hydrastinine, for which such robust, multi-analyte validated methods are not as widely established in the literature.

Quality Control Phytochemical Analysis HPLC Method Development

Optimal Research and Industrial Applications for Noroxyhydrastinine (CAS 21796-14-5) Based on Quantitative Evidence


Lead Optimization for Novel Antimalarial Agents Targeting PfDHODH

Procure noroxyhydrastinine as a chemical starting point for medicinal chemistry campaigns aimed at developing non-chloroquine PfDHODH inhibitors. Its in silico binding affinity (-6.8 kcal/mol) surpasses that of chloroquine, providing a favorable scaffold for rational design and further potency enhancement [1].

Investigating Melanogenesis Pathways and Developing Safe Depigmenting Agents

Use noroxyhydrastinine as a functional probe to dissect the signaling pathways regulating tyrosinase, TRP-1, and TRP-2 expression. Its ability to inhibit melanogenesis without cytotoxicity makes it a superior tool for studying pigmentation biology and a safer lead for cosmeceutical development compared to cytotoxic alkaloids like berberine [2].

Phytochemical Standardization and Quality Control of Botanicals

Implement noroxyhydrastinine as a quantitative marker for the authentication and standardization of herbal raw materials and finished products derived from Thalictrum, Hydrastis, and Phellodendron species. A validated HPLC-PDA method with excellent linearity (r > 0.9997) is available, ensuring reliable and reproducible quality control [3].

Chemical Tool for Gastric Cancer Cell Biology Studies

Employ noroxyhydrastinine to investigate the molecular basis of differential sensitivity between gastric cancer (HGC-27, IC50 = 120 μM) and normal gastric epithelial (GES1, IC50 > 150 μM) cells. This selectivity window provides a foundation for identifying cancer-specific vulnerabilities and validating potential drug targets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Noroxyhydrastinine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.